3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene
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Overview
Description
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene is an organic compound with the molecular formula C10H18Cl2 It is a derivative of hexene, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and four methyl groups at the 2nd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene can be achieved through several methods. One common approach involves the chlorination of 2,2,5,5-tetramethylhex-3-ene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 3,4-dihydroxy-2,2,5,5-tetramethylhex-3-ene.
Oxidation: Formation of 3,4-dichloro-2,2,5,5-tetramethylhexan-3-one.
Reduction: Formation of 3,4-dichloro-2,2,5,5-tetramethylhexane.
Scientific Research Applications
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene depends on its interaction with molecular targets. The presence of chlorine atoms and methyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of these targets through covalent or non-covalent interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylhex-3-ene: Lacks the chlorine atoms, making it less reactive in substitution reactions.
3,4-Dichloro-2,2,5,5-tetramethylhexane: Saturated version, differing in reactivity and physical properties.
3,4-Dichloro-2,2,5,5-tetramethylhexan-3-one: Oxidized form, with different chemical behavior and applications.
Uniqueness
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This combination imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research.
Properties
CAS No. |
55949-55-8 |
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Molecular Formula |
C10H18Cl2 |
Molecular Weight |
209.15 g/mol |
IUPAC Name |
3,4-dichloro-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C10H18Cl2/c1-9(2,3)7(11)8(12)10(4,5)6/h1-6H3 |
InChI Key |
BTVBTKCMMVPQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C(C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
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